molecular formula C10H9ClN4OS B12170990 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide

Katalognummer: B12170990
Molekulargewicht: 268.72 g/mol
InChI-Schlüssel: FXVDCWQZFVBITB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide typically involves the reaction of 4-chlorobenzenethiol with 4H-1,2,4-triazole-4-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((4-chlorophenyl)sulfanyl)-N-4H-1,2,4-triazol-4-ylacetamide is unique due to its combination of the 4-chlorophenyl group and the triazole ring, which imparts specific chemical and biological properties.

Eigenschaften

Molekularformel

C10H9ClN4OS

Molekulargewicht

268.72 g/mol

IUPAC-Name

2-(4-chlorophenyl)sulfanyl-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C10H9ClN4OS/c11-8-1-3-9(4-2-8)17-5-10(16)14-15-6-12-13-7-15/h1-4,6-7H,5H2,(H,14,16)

InChI-Schlüssel

FXVDCWQZFVBITB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1SCC(=O)NN2C=NN=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.